molecular formula C9H17N B13981384 2,2,5,5-Tetramethylcyclopentan-1-imine CAS No. 64273-88-7

2,2,5,5-Tetramethylcyclopentan-1-imine

Cat. No.: B13981384
CAS No.: 64273-88-7
M. Wt: 139.24 g/mol
InChI Key: KSOQPAIMKVRQQA-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylcyclopentan-1-imine is an organic compound characterized by a cyclopentane ring substituted with four methyl groups and an imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetramethylcyclopentan-1-imine typically involves the reaction of 2,2,5,5-tetramethylcyclopentanone with ammonia or primary amines under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2,2,5,5-Tetramethylcyclopentan-1-imine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,5,5-Tetramethylcyclopentan-1-imine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethylcyclopentan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

    2,2,5,5-Tetramethylcyclopentanone: Similar structure but with a ketone group instead of an imine.

    2,2,5,5-Tetramethylcyclopentanol: Contains a hydroxyl group instead of an imine.

    2,2,5,5-Tetramethylcyclopentane: Lacks the imine functional group.

Uniqueness: The imine group allows for specific interactions with biological targets and provides versatility in synthetic transformations .

Properties

CAS No.

64273-88-7

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2,2,5,5-tetramethylcyclopentan-1-imine

InChI

InChI=1S/C9H17N/c1-8(2)5-6-9(3,4)7(8)10/h10H,5-6H2,1-4H3

InChI Key

KSOQPAIMKVRQQA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1=N)(C)C)C

Origin of Product

United States

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